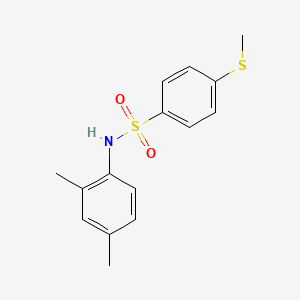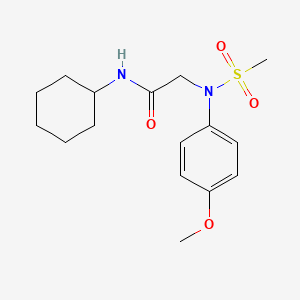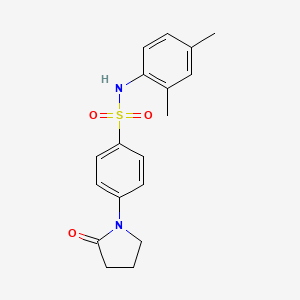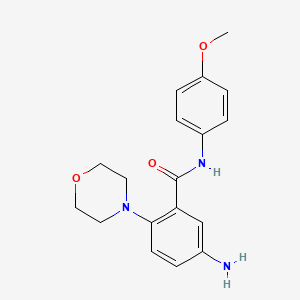
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular formula of C14H10Cl2N2O3. CCN is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.
作用機序
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide works by binding to the catalytic site of PARP and inhibiting its activity. PARP is involved in the repair of DNA damage, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its potency as a PARP inhibitor. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has not been extensively studied in vivo, so its effects in animal models are not well understood.
将来の方向性
There are a number of future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved solubility and bioavailability. Another area of interest is the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of PARP in other biological processes, such as inflammation and aging, and the potential for PARP inhibitors to be used in these contexts.
合成法
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is widely used in scientific research as a tool for studying the role of PARP in various biological processes. PARP has been implicated in DNA repair, inflammation, and cell death, making it an important target for drug development. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been used to study the effects of PARP inhibition in cancer cells, as well as in models of neurodegenerative diseases and inflammation.
特性
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-9-3-5-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGRTXJDILCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)